molecular formula C7H11NO B13796258 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI)

2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI)

Cat. No.: B13796258
M. Wt: 125.17 g/mol
InChI Key: DNODZCHVPPRHKF-CRCLSJGQSA-N
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Description

2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) can be achieved through various methods. One common approach involves the reaction of imidazole and formaldehyde under basic conditions . Another method includes the reaction of 2-pyrrolidinone with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to various biological outcomes .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3R,4S)-3,4-dimethyl-5-methylidenepyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

DNODZCHVPPRHKF-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)NC1=C)C

Canonical SMILES

CC1C(C(=O)NC1=C)C

Origin of Product

United States

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